Hexanal
Hexanal
Hexanal, is an alkyl aldehyde used in the flavor industry to produce fruity flavors.
Hexanal is present in lactoperoxidase-bleached WPC80 (whey protein concentrate with 80% protein).
Hexanal is an oxidation product of linoleic acid and is a dominant volatile aldehyde. It could work as an indicator of lipid oxidation for cooked meat and meat flavor deterioration.
Caproaldehyde, also known as hexylaldehyde or N-hexanal, belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms. Thus, caproaldehyde is considered to be a fatty aldehyde lipid molecule. Caproaldehyde exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Caproaldehyde has been detected in most biofluids, including blood, saliva, feces, and cerebrospinal fluid. Caproaldehyde exists in all eukaryotes, ranging from yeast to humans. Caproaldehyde can be biosynthesized from hexane. Caproaldehyde is an aldehydic, fat, and fatty tasting compound that can be found in a number of food items such as squashberry, burdock, orange mint, and calabash. This makes caproaldehyde a potential biomarker for the consumption of these food products. Caproaldehyde is a potentially toxic compound.
Hexanal is a saturated fatty aldehyde that is hexane in which one of the terminal methyl group has been mono-oxygenated to form the corresponding aldehyde. It has a role as a human urinary metabolite. It is a saturated fatty aldehyde, a n-alkanal and a medium-chain fatty aldehyde. It derives from a hydride of a hexane.
Hexaldehyde appears as a clear colorless liquid with a pungent odor. Flash point 90°F. Less dense than water and insoluble in water. Vapors heavier than air.
Hexanal is present in lactoperoxidase-bleached WPC80 (whey protein concentrate with 80% protein).
Hexanal is an oxidation product of linoleic acid and is a dominant volatile aldehyde. It could work as an indicator of lipid oxidation for cooked meat and meat flavor deterioration.
Caproaldehyde, also known as hexylaldehyde or N-hexanal, belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms. Thus, caproaldehyde is considered to be a fatty aldehyde lipid molecule. Caproaldehyde exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Caproaldehyde has been detected in most biofluids, including blood, saliva, feces, and cerebrospinal fluid. Caproaldehyde exists in all eukaryotes, ranging from yeast to humans. Caproaldehyde can be biosynthesized from hexane. Caproaldehyde is an aldehydic, fat, and fatty tasting compound that can be found in a number of food items such as squashberry, burdock, orange mint, and calabash. This makes caproaldehyde a potential biomarker for the consumption of these food products. Caproaldehyde is a potentially toxic compound.
Hexanal is a saturated fatty aldehyde that is hexane in which one of the terminal methyl group has been mono-oxygenated to form the corresponding aldehyde. It has a role as a human urinary metabolite. It is a saturated fatty aldehyde, a n-alkanal and a medium-chain fatty aldehyde. It derives from a hydride of a hexane.
Hexaldehyde appears as a clear colorless liquid with a pungent odor. Flash point 90°F. Less dense than water and insoluble in water. Vapors heavier than air.
Brand Name:
Vulcanchem
CAS No.:
66-25-1
VCID:
VC20844941
InChI:
InChI=1S/C6H12O/c1-2-3-4-5-6-7/h6H,2-5H2,1H3
SMILES:
CCCCCC=O
Molecular Formula:
C6H12O
Molecular Weight:
100.16 g/mol
Hexanal
CAS No.: 66-25-1
Cat. No.: VC20844941
Molecular Formula: C6H12O
Molecular Weight: 100.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Hexanal, is an alkyl aldehyde used in the flavor industry to produce fruity flavors. Hexanal is present in lactoperoxidase-bleached WPC80 (whey protein concentrate with 80% protein). Hexanal is an oxidation product of linoleic acid and is a dominant volatile aldehyde. It could work as an indicator of lipid oxidation for cooked meat and meat flavor deterioration. Caproaldehyde, also known as hexylaldehyde or N-hexanal, belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms. Thus, caproaldehyde is considered to be a fatty aldehyde lipid molecule. Caproaldehyde exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Caproaldehyde has been detected in most biofluids, including blood, saliva, feces, and cerebrospinal fluid. Caproaldehyde exists in all eukaryotes, ranging from yeast to humans. Caproaldehyde can be biosynthesized from hexane. Caproaldehyde is an aldehydic, fat, and fatty tasting compound that can be found in a number of food items such as squashberry, burdock, orange mint, and calabash. This makes caproaldehyde a potential biomarker for the consumption of these food products. Caproaldehyde is a potentially toxic compound. Hexanal is a saturated fatty aldehyde that is hexane in which one of the terminal methyl group has been mono-oxygenated to form the corresponding aldehyde. It has a role as a human urinary metabolite. It is a saturated fatty aldehyde, a n-alkanal and a medium-chain fatty aldehyde. It derives from a hydride of a hexane. Hexaldehyde appears as a clear colorless liquid with a pungent odor. Flash point 90°F. Less dense than water and insoluble in water. Vapors heavier than air. |
|---|---|
| CAS No. | 66-25-1 |
| Molecular Formula | C6H12O |
| Molecular Weight | 100.16 g/mol |
| IUPAC Name | hexanal |
| Standard InChI | InChI=1S/C6H12O/c1-2-3-4-5-6-7/h6H,2-5H2,1H3 |
| Standard InChI Key | JARKCYVAAOWBJS-UHFFFAOYSA-N |
| SMILES | CCCCCC=O |
| Canonical SMILES | CCCCCC=O |
| Boiling Point | 262 °F at 760 mm Hg (USCG, 1999) 131.0 °C 129.6 °C |
| Colorform | Colorless liquid |
| Flash Point | 90 °F (USCG, 1999) 25 °C (77 °F) - closed cup 90 °F (32 °C) Open cup |
| Melting Point | -56.0 °C -56 °C -58.2 °C -56°C |
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